molecular formula C9H11FN2O2 B15373367 Ethyl 3-amino-5-fluoropyridine-2-acetate

Ethyl 3-amino-5-fluoropyridine-2-acetate

Cat. No.: B15373367
M. Wt: 198.19 g/mol
InChI Key: BZENHVLALLOMMX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-fluoropyridine-2-acetate is a pyridine derivative featuring a fluorine atom at the 5-position and an amino group at the 3-position of the pyridine ring, with an ethyl acetate moiety at the 2-position.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl 2-(3-amino-5-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H11FN2O2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4,11H2,1H3

InChI Key

BZENHVLALLOMMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(3-Bromo-5-Fluoropyridin-2-yl)acetate ( )

  • Structure: Shares the ethyl acetate group at the pyridine 2-position and a fluorine atom at the 5-position. However, the 3-position is substituted with bromine instead of an amino group.
  • Key Differences: Bromine’s electronegativity and larger atomic radius compared to the amino group alter steric and electronic properties. The bromo substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in the target compound may participate in hydrogen bonding or serve as a directing group in synthesis.
  • Molecular Formula: C₉H₉BrFNO₂ (Molar Mass: 262.08 g/mol).

(E)-Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)acrylate ( )

  • Amino at the 2-position (vs. 3-position in the target compound) alters electronic distribution and hydrogen-bonding interactions.

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate ( )

  • Structure : A pyrimidine derivative with a thietane-3-yloxy group at the 4-position and a methyl group at the 6-position. The ethyl acetate moiety is linked via a thioether.
  • Key Differences :
    • Pyrimidine core (vs. pyridine) increases nitrogen content, affecting basicity and solubility.
    • Thioether and thietane groups introduce sulfur, which may influence metabolic stability or metal-binding properties.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Ethyl 3-amino-5-fluoropyridine-2-acetate C₉H₁₁FN₂O₂* ~226.20* 3-NH₂, 5-F, 2-CH₂COOEt
Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate C₉H₉BrFNO₂ 262.08 3-Br, 5-F, 2-CH₂COOEt
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate C₉H₁₀FN₂O₂* ~208.19* 2-NH₂, 5-F, 3-CH₂CHCOOCH₃
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₇N₂O₂S₂* 309.40* 4-thietan-3-yloxy, 6-CH₃, 2-S-CH₂COOEt

*Estimated values based on structural analysis where direct data were unavailable.

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